4-Chloroindole-3-acetic acid 4-Chloroindole-3-acetic acid 4-chloroindole-3-acetic acid is a chloroindole-3-acetic acid. It has a role as an auxin.
4-Chloroindole-3-acetic acid is a natural product found in Vicia amurensis, Vicia faba, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2519-61-1
VCID: VC21128584
InChI: InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)
SMILES: C1=CC2=C(C(=C1)Cl)C(=CN2)CC(=O)O
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol

4-Chloroindole-3-acetic acid

CAS No.: 2519-61-1

Cat. No.: VC21128584

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloroindole-3-acetic acid - 2519-61-1

Specification

CAS No. 2519-61-1
Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
IUPAC Name 2-(4-chloro-1H-indol-3-yl)acetic acid
Standard InChI InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)
Standard InChI Key WNCFBCKZRJDRKZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Cl)C(=CN2)CC(=O)O
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=CN2)CC(=O)O
Melting Point 179 - 180 °C

Introduction

Chemical Properties

4-Chloroindole-3-acetic acid has the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . The compound exists as an off-white to light brown solid at room temperature . Below is a comprehensive table of the physical and chemical properties of 4-Chloroindole-3-acetic acid:

PropertyValue
CAS Number2519-61-1
Molecular FormulaC₁₀H₈ClNO₂
Molecular Weight209.63 g/mol
Physical StateSolid
AppearanceOff-White to Light Brown
Melting PointApproximately 188°C
Boiling Point445.6±30.0°C (Predicted)
Density1.483±0.06 g/cm³ (Predicted)
pKa4.28±0.30 (Predicted)
SolubilitySlightly soluble in DMSO and Ethyl Acetate; Soluble in Methanol
Recommended StorageStore at -15°C, protect from light, inert atmosphere, room temperature

The chemical structure of 4-Chloroindole-3-acetic acid features an indole ring system with a chlorine substituent at the 4-position and an acetic acid group attached to the 3-position . This structure is crucial for its biological activity, with the chlorine atom significantly enhancing its auxin-like properties compared to the non-chlorinated indole-3-acetic acid.

Biological Function

4-Chloroindole-3-acetic acid functions primarily as an auxin in plants, regulating various aspects of plant growth and development. As a halogenated auxin, it exhibits significantly higher biological activity compared to the more common indole-3-acetic acid . The compound plays crucial roles in cell elongation, tissue differentiation, and organ development in plants where it occurs naturally.

One intriguing hypothesis proposed by Engvild in 1996 suggests that 4-Chloroindole-3-acetic acid may act as a "death hormone" that maturing seeds use to trigger the death of the parent plant by mobilizing nutrients to be stored in the seed . This hypothesis highlights the potential role of this compound in the complex signaling network that regulates plant senescence and reproductive development.

The biological activity of 4-Chloroindole-3-acetic acid has been assessed through various bioassays, demonstrating that it has stronger elongation activity toward Avena coleoptiles than indole-3-acetic acid . This enhanced activity makes it a particularly potent regulator of plant growth, even at relatively low concentrations.

Biosynthesis

The biosynthesis of 4-Chloroindole-3-acetic acid in plants follows a distinct pathway that has been most thoroughly characterized in pea (Pisum sativum) seeds. Recent research has demonstrated that in pea seeds, 4-Chloroindole-3-acetic acid is synthesized via the novel intermediate 4-chloroindole-3-pyruvic acid, which is produced from 4-chlorotryptophan by two aminotransferases: TRYPTOPHAN AMINOTRANSFERASE RELATED1 (TAR1) and TRYPTOPHAN AMINOTRANSFERASE RELATED2 (TAR2) .

In Pisum sativum, 4-Chloroindole-3-acetic acid biosynthesis diverges from indole-3-acetic acid biosynthesis when the amino acid tryptophan is chlorinated to form 4-chlorotryptophan (4-Cl-Trp); the biosynthesis of 4-Chloroindole-3-acetic acid then proceeds parallel to that of indole-3-acetic acid . This chlorination step represents a key point of differentiation in the biosynthetic pathways of these two auxins.

Research using targeted induced local lesions in genomes (TILLING) has identified a tar2 mutant in pea, the seeds of which contain dramatically reduced 4-Chloroindole-3-acetic acid levels as they mature . This finding confirms the essential role of the TAR2 enzyme in the biosynthesis of this chlorinated auxin and provides valuable tools for studying its physiological functions in plants.

Occurrence in Nature

4-Chloroindole-3-acetic acid has a notably restricted distribution in the plant kingdom. It is primarily found in the seeds of a variety of plants, particularly legumes such as peas and broad beans . The compound is mainly localized in reproductive structures and is thought to be restricted to members of the leguminous tribe Fabeae, specifically the genera Vicia, Pisum, Lathyrus, Lens, and Vavilovia .

Studies have detected 4-Chloroindole-3-acetic acid in the pericarp of commercial snow (sugar) peas at concentrations ranging from 3-16 ng/g fresh weight . In the cultivar 'Sparkle', which is grown for its immature seeds, significantly higher concentrations of free 4-Chloroindole-3-acetic acid (3840 ng/g fresh weight) have been measured, compared to indole-3-acetic acid (48 ng/g fresh weight) in the same tissue .

Beyond the Fabeae tribe, 4-Chloroindole-3-acetic acid has been found in the seeds of Medicago truncatula, Melilotus indicus, and three species of Trifolium . Additionally, it has been reported in at least one gymnosperm, Pinus sylvestris L . In Vicia faba, the compound has been detected in both leaves and seeds, indicating potential variation in tissue distribution across species .

Synthesis Methods

The chemical synthesis of 4-Chloroindole-3-acetic acid has been achieved through various routes, with one well-documented method starting from 2-chloro-6-nitrotoluene as the primary material . This synthetic approach allows for the preparation of both the free acid and various ester derivatives, which have been valuable for structure-activity relationship studies.

The synthesis typically involves multiple steps, including nitration, reduction, cyclization, and functionalization to introduce the acetic acid moiety at the 3-position of the indole ring . These synthetic methods have enabled researchers to produce sufficient quantities of 4-Chloroindole-3-acetic acid and its derivatives for biological testing and agricultural applications.

In laboratory settings, synthetic 4-Chloroindole-3-acetic acid is commonly used as a standard for analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and other methods used to quantify the natural compound in plant tissues . These analytical approaches typically involve converting the acid to its methyl ester for improved chromatographic properties.

Biological Activities and Applications

4-Chloroindole-3-acetic acid and its esters exhibit a range of biological activities that make them valuable for various agricultural and horticultural applications. Bioassay results have demonstrated that, except for the tert-butyl ester, 4-Chloroindole-3-acetic acid and its esters have stronger elongation activity toward Avena coleoptiles than indole-3-acetic acid . The biological activities of the methyl, ethyl, and allyl esters were found to be as strong as the activity of the free acid .

The compound and most of its esters inhibit Chinese cabbage hypocotyl growth more effectively than the free acid itself . Additionally, all the esters, except for the tert-butyl ester, induce severe swelling and formation of numerous lateral roots in black gram seedlings, even at low concentrations .

One of the most promising applications of 4-Chloroindole-3-acetic acid and its derivatives is in promoting adventitious root formation in plant cuttings. Studies have shown that adventitious root formation is strongly promoted in Serissa japonica cuttings by all the esters of 4-Chloroindole-3-acetic acid . The root formation-promoting activities of the ethyl and allyl esters were approximately three times the value for indole-3-butyric acid, which is commonly used to promote and accelerate root formation in plant cuttings .

Based on these properties, 4-Chloroindole-3-acetic acid and related compounds like 5,6-Dichloroindole-3-acetic acid have been identified as potent candidates for new rooting promoters without estrogenic activity . This makes them particularly valuable for horticultural applications where efficient root development is desired.

Safety AspectRecommendation
Signal WordWarning
Hazard StatementsCauses skin irritation; Causes serious eye irritation
Eye ProtectionWear appropriate protective eyeglasses or chemical safety goggles
Skin ProtectionWear appropriate protective gloves and clothing
Respiratory ProtectionUse approved respirator if exposure limits are exceeded
First Aid (Eyes)Rinse immediately with plenty of water for at least 15 minutes; seek medical attention
First Aid (Skin)Wash immediately with water for at least 15 minutes; consult physician if irritation persists
StorageStore at -15°C, protect from light

When working with 4-Chloroindole-3-acetic acid, it is recommended to ensure that eyewash stations and safety showers are close to the workstation location . Proper ventilation and personal protective equipment should be used to minimize exposure risks.

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